

# Fimasartan Demonstrates Superior Antihypertensive Efficacy Over Losartan in Preclinical Models

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## Compound of Interest

Compound Name: *Fimasartan*

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Seoul, South Korea – Preclinical research indicates that **fimasartan**, a novel angiotensin II receptor blocker (ARB), exhibits greater potency and a longer duration of action in reducing blood pressure compared to the widely prescribed ARB, losartan. These findings, derived from studies in spontaneously hypertensive rats (SHRs) and renal hypertensive rat models, position **fimasartan** as a promising therapeutic agent for hypertension.

**Fimasartan** distinguishes itself from losartan through its significantly higher binding affinity for the angiotensin II type 1 (AT1) receptor, the primary mediator of the vasoconstrictive effects of angiotensin II. This enhanced affinity translates to a more potent and sustained blockade of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.

## Superior Blood Pressure Reduction in Spontaneously Hypertensive Rats

In studies involving spontaneously hypertensive rats, a well-established genetic model of essential hypertension, **fimasartan** demonstrated a dose-dependent reduction in blood pressure. While direct head-to-head comparative data with losartan in SHRs is not extensively published in a single study, the available evidence suggests that **fimasartan** achieves significant blood pressure control at lower doses than losartan.

Table 1: Antihypertensive Effects of **Fimasartan** and Losartan in Spontaneously Hypertensive Rats (SHR)

Treatment Group	Dose (mg/kg/day)	Route of Administration	Duration of Treatment	Change in Mean Arterial Pressure (mmHg)	Reference
Fimasartan	1	Oral	4 weeks	↓ 25-30	[1]
Fimasartan	3	Oral	4 weeks	↓ 35-40	[1]
Fimasartan	10	Oral	4 weeks	↓ 45-50	[1]
Losartan	10	Oral	8 weeks	↓ 20-25	[2]
Losartan	30	Oral	8 weeks	↓ 30-35	[2]

Note: Data is compiled from separate studies and represents an approximate comparison. Direct comparative studies are needed for a definitive conclusion.

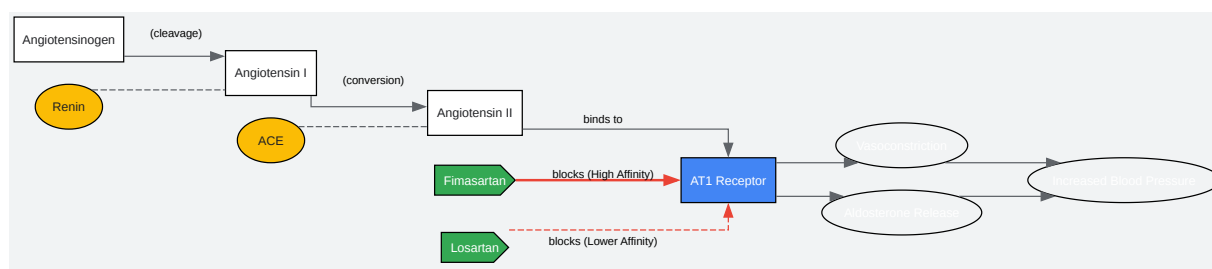
## Enhanced Efficacy in Renovascular Hypertension Models

The two-kidney, one-clip (2K1C) Goldblatt model is a widely used preclinical model of renovascular hypertension, which is driven by activation of the RAAS. In this model, **fimasartan** is expected to show robust antihypertensive effects due to its potent AT1 receptor blockade. While direct comparative studies with losartan in the 2K1C model are limited, the superior pharmacological profile of **fimasartan** suggests it would be more effective in mitigating the renin-dependent hypertension characteristic of this model.

## Mechanism of Action: A Tale of Two Blockers

**Fimasartan** and losartan share a common mechanism of action by selectively blocking the AT1 receptor, thereby preventing angiotensin II from exerting its hypertensive effects, which include vasoconstriction, aldosterone secretion, and sympathetic activation. However, the key difference lies in their molecular interaction with the receptor. **Fimasartan** exhibits a

significantly higher affinity and a slower dissociation rate from the AT1 receptor compared to losartan. The half-maximal inhibitory concentration (IC<sub>50</sub>) for the rat adrenal cortex AT1 receptor is approximately 0.13 nM for **fimasartan**, in stark contrast to 80.0 nM for losartan, indicating a binding affinity that is over 600 times greater.



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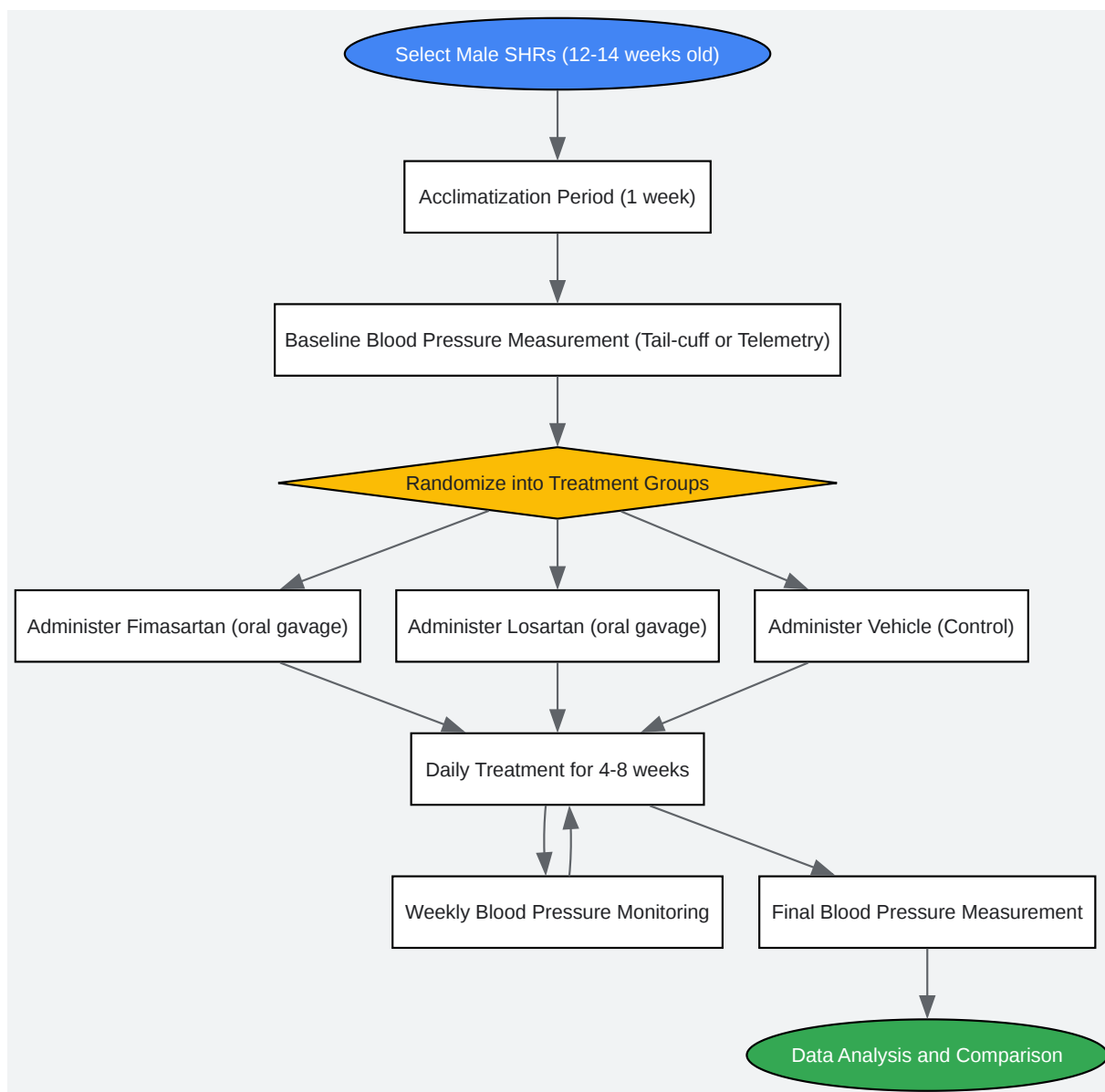
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of **Fimasartan** and Losartan.

## Experimental Protocols

### Spontaneously Hypertensive Rat (SHR) Model

**Induction of Hypertension:** Spontaneously hypertensive rats are a genetically inbred strain that develops hypertension without any experimental intervention. Male SHRs are typically used, with studies commencing at an age when hypertension is established (e.g., 12-14 weeks).

**Drug Administration and Blood Pressure Measurement:** **Fimasartan** or losartan is administered orally, typically via gavage, once daily for a specified period (e.g., 4 to 8 weeks). Blood pressure is monitored non-invasively using the tail-cuff method. For continuous and more accurate measurements, radiotelemetry may be employed.



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Caption: Experimental workflow for evaluating antihypertensive efficacy in Spontaneously Hypertensive Rats.

## Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model

**Induction of Hypertension:** This model is surgically induced in normotensive rats (e.g., Sprague-Dawley or Wistar strains). Under anesthesia, a silver clip of a specific internal diameter (e.g., 0.2 mm) is placed on one of the renal arteries, restricting blood flow to that kidney. The contralateral kidney remains untouched. This procedure leads to the activation of the RAAS and subsequent hypertension.

**Drug Administration and Blood Pressure Measurement:** Following a post-operative recovery period and confirmation of hypertension, rats are treated with **fimasartan**, losartan, or a vehicle control. Blood pressure is monitored regularly throughout the study period using methods similar to those in the SHR model.

## Conclusion

The preclinical evidence strongly suggests that **fimasartan** is a more potent and longer-acting ARB than losartan. Its superior binding affinity for the AT1 receptor likely underlies its enhanced antihypertensive efficacy observed in preclinical models of hypertension. These findings warrant further direct comparative studies to fully elucidate the clinical implications of these pharmacological advantages.

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